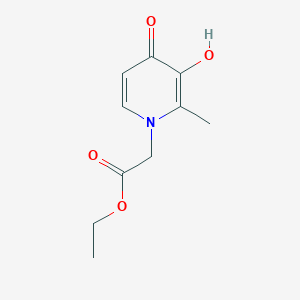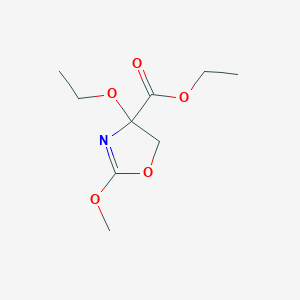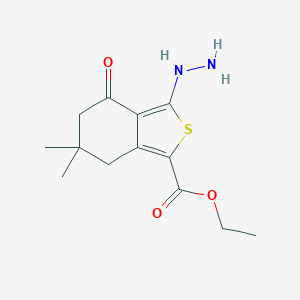![molecular formula C10H16O4 B066566 Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) CAS No. 171483-03-7](/img/structure/B66566.png)
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism Of Action
The mechanism of action of Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes and proteins involved in various cellular processes.
Biochemical And Physiological Effects
Studies have shown that Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) can have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) in lab experiments is its potential to be used as a starting point for the development of new drugs and therapeutic agents. However, one limitation is that the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research related to Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI). One area of research could be focused on further investigating the compound's anti-inflammatory and anti-cancer properties. Additionally, research could be conducted to explore the potential use of the compound in the development of new drugs and therapeutic agents. Another area of research could be focused on developing new synthesis methods for the compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) involves the reaction of ethyl 2-oxocyclohexanecarboxylate with 2-methylfuran in the presence of a strong base. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield the final compound.
properties
CAS RN |
171483-03-7 |
|---|---|
Product Name |
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) |
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one |
InChI |
InChI=1S/C10H16O4/c1-2-12-10-5-7-6-13-9(11)4-3-8(7)14-10/h7-8,10H,2-6H2,1H3/t7-,8-,10-/m1/s1 |
InChI Key |
HOTVEPWTYXMOGA-NQMVMOMDSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@@H]2COC(=O)CC[C@H]2O1 |
SMILES |
CCOC1CC2COC(=O)CCC2O1 |
Canonical SMILES |
CCOC1CC2COC(=O)CCC2O1 |
synonyms |
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



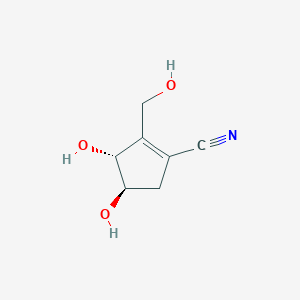
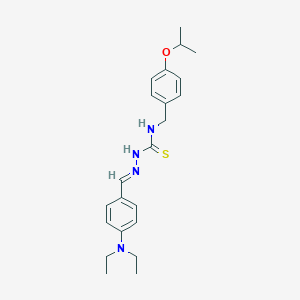
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
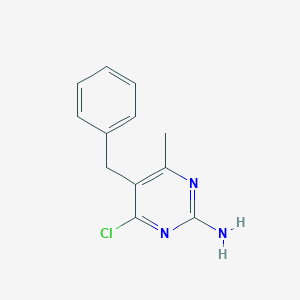
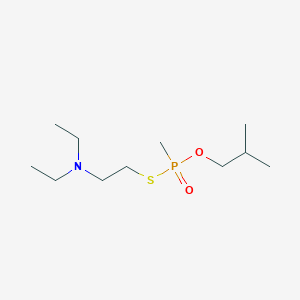
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
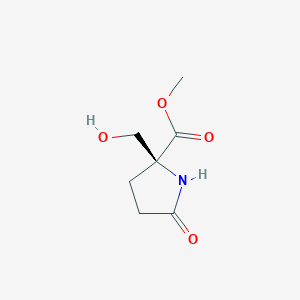
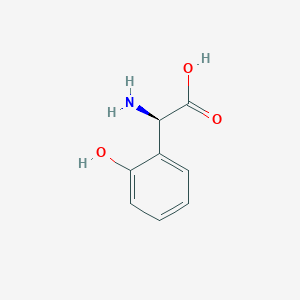
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)
